molecular formula C9H14O2 B14354094 Pent-2-en-1-yl but-2-enoate CAS No. 96397-93-2

Pent-2-en-1-yl but-2-enoate

Cat. No.: B14354094
CAS No.: 96397-93-2
M. Wt: 154.21 g/mol
InChI Key: JNGBIKCTNRIAJE-UHFFFAOYSA-N
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Description

Pent-2-en-1-yl but-2-enoate is an organic compound classified as an α,β-unsaturated carboxylic ester. This compound features a conjugated system where the ester carbonyl group is conjugated to a carbon-carbon double bond at the α,β position . This structural feature imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pent-2-en-1-yl but-2-enoate typically involves esterification reactions. One common method is the reaction between pent-2-en-1-ol and but-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the product. The use of microreactors also allows for more sustainable and efficient production processes .

Chemical Reactions Analysis

Types of Reactions

Pent-2-en-1-yl but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pent-2-en-1-yl but-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pent-2-en-1-yl but-2-enoate involves its interaction with molecular targets through its α,β-unsaturated ester moiety. This functional group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Properties

CAS No.

96397-93-2

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

pent-2-enyl but-2-enoate

InChI

InChI=1S/C9H14O2/c1-3-5-6-8-11-9(10)7-4-2/h4-7H,3,8H2,1-2H3

InChI Key

JNGBIKCTNRIAJE-UHFFFAOYSA-N

Canonical SMILES

CCC=CCOC(=O)C=CC

Origin of Product

United States

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